3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-
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Overview
Description
3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolone core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
The synthesis of 3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl- stands out due to its unique combination of structural features and functional groups. Similar compounds include other pyrazolones and imidazole derivatives, such as:
- 1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline
- 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each unique in its applications and effects.
Properties
CAS No. |
63834-90-2 |
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Molecular Formula |
C33H23ClN6O |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
4-[2-(6-chloro-1,3-diphenylimidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C33H23ClN6O/c1-22-27(33(41)40(37-22)26-15-9-4-10-16-26)18-20-30-38(24-11-5-2-6-12-24)31-32(39(30)25-13-7-3-8-14-25)36-29-21-23(34)17-19-28(29)35-31/h2-21H,1H3 |
InChI Key |
WQQIRVDPRMDMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1=CC=C2N(C3=NC4=C(C=C(C=C4)Cl)N=C3N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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